

4-Chloro-5-fluoropyrimidine CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Chloro-5-fluoropyrimidine

Cat. No.: B1318964

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An In-Depth Technical Guide to 4-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-5-fluoropyrimidine** (CAS Number: 347418-42-2), a key heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. This document details its chemical and physical properties, outlines its applications in drug discovery, particularly in the development of antiviral and anticancer agents, and discusses its role as a significant impurity in the synthesis of antifungal medications. While detailed experimental protocols and spectroscopic data for this specific compound are not widely published, this guide consolidates available information to support research and development activities.

Chemical and Physical Properties

4-Chloro-5-fluoropyrimidine is a halogenated pyrimidine derivative with the molecular formula $C_4H_2ClFN_2$. Its structure, featuring both a chloro and a fluoro substituent on the pyrimidine ring, imparts unique reactivity, making it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of **4-Chloro-5-fluoropyrimidine**

Property	Value	Reference(s)
CAS Number	347418-42-2	[1][2][3][4]
Molecular Formula	C ₄ H ₂ ClFN ₂	[1][3]
Molecular Weight	132.52 g/mol	[1][5]
Appearance	Red-brown liquid	[3]
Purity	≥ 95% (HPLC)	[3]
Storage Conditions	Store at 0-8°C	[3]
Synonyms	4-Chloro-5-fluoro-1,3-diazine, Voriconazole Impurity 3	[4][6]

Synthesis and Reactivity

Detailed, publicly available experimental protocols for the synthesis of **4-Chloro-5-fluoropyrimidine** are scarce. However, general synthetic routes for halogenated pyrimidines often involve the chlorination of corresponding pyrimidinone precursors. One described method for a similar compound involves chlorination using chlorine gas[1]. The reactivity of the **4-chloro-5-fluoropyrimidine** scaffold is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of various functional groups, which is a key step in the synthesis of more complex molecules.

The pyrimidine ring is electron-deficient, and this is further enhanced by the presence of the electronegative halogen substituents, making the carbon atoms of the ring electrophilic and prone to attack by nucleophiles.

Applications in Research and Development

4-Chloro-5-fluoropyrimidine serves as a crucial intermediate in the synthesis of a range of biologically active molecules.

Antiviral and Anticancer Agents

This compound is a key starting material for the synthesis of nucleoside analogs.[3][7]

Nucleoside analogs are a class of compounds that mimic natural nucleosides and can interfere with the replication of viral or cancerous cells by inhibiting essential enzymes like polymerases.

[8][9] The pyrimidine core of **4-chloro-5-fluoropyrimidine** can be modified and subsequently coupled with a sugar moiety to generate these potent therapeutic agents.

Agrochemicals

In the agrochemical industry, **4-Chloro-5-fluoropyrimidine** is utilized in the formulation of herbicides and pesticides.[3][7] Its ability to target specific biological pathways in weeds and pests makes it a valuable component in the development of effective crop protection products.

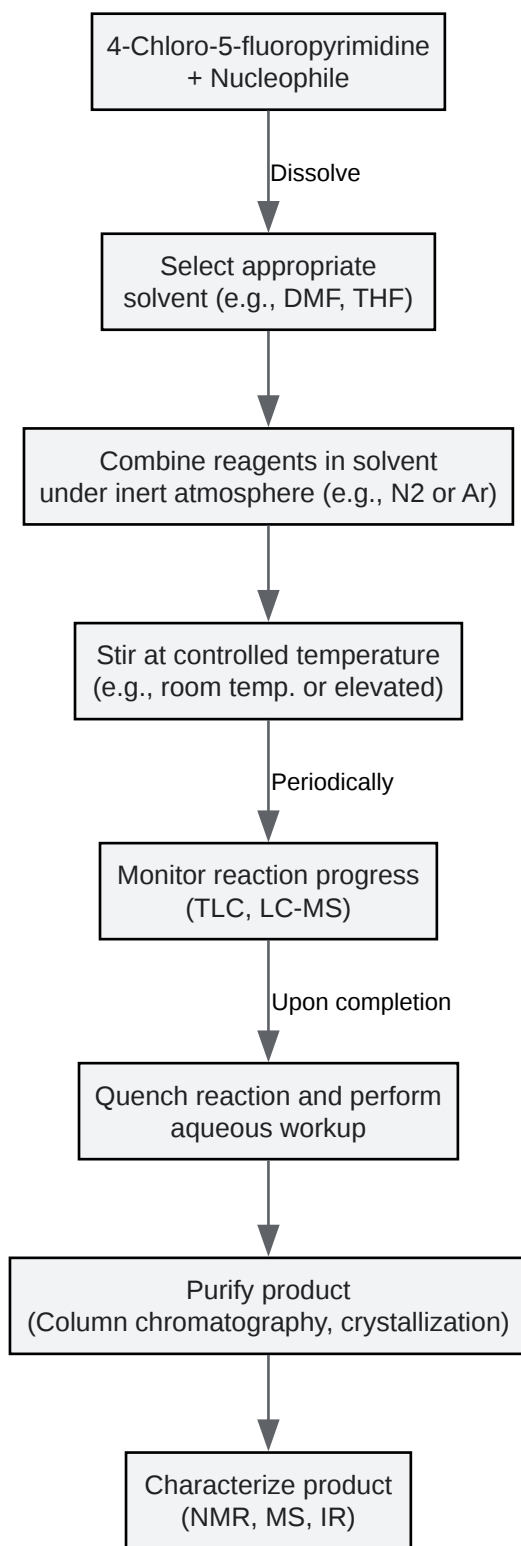
[3]

Role as a Pharmaceutical Impurity

4-Chloro-5-fluoropyrimidine is recognized as "Voriconazole Impurity 3," an impurity formed during the synthesis of the antifungal drug Voriconazole.[6] As such, its synthesis and characterization are important for quality control and regulatory purposes in the pharmaceutical manufacturing of Voriconazole.[6]

Experimental Protocols

As of the latest available data, specific and detailed experimental protocols for the synthesis and reactions of **4-Chloro-5-fluoropyrimidine** are not widely disseminated in peer-reviewed literature or public databases. Researchers interested in utilizing this compound are advised to consult chemical suppliers for any available technical notes or to develop procedures based on established methodologies for similar halogenated pyrimidines. A general workflow for a nucleophilic substitution reaction, which is a common application for this compound, is depicted below.

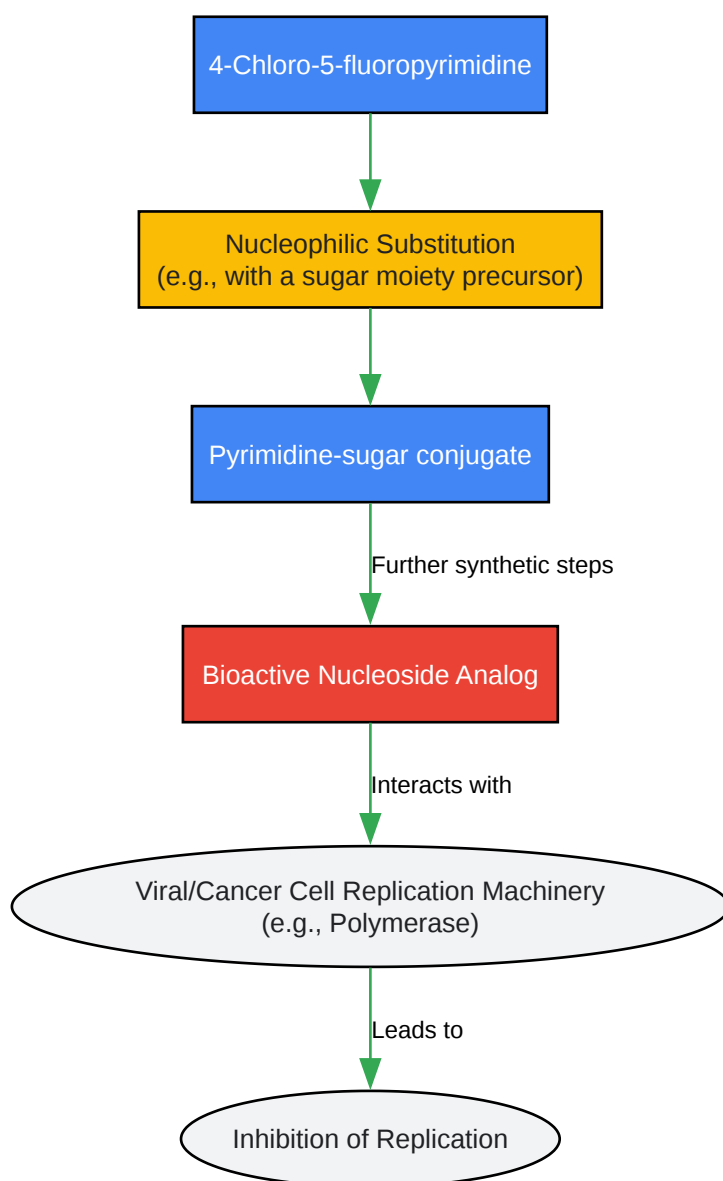


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A generalized workflow for a nucleophilic substitution reaction.

Signaling Pathways and Logical Relationships

The primary role of **4-Chloro-5-fluoropyrimidine** is as a synthetic building block rather than a biologically active molecule that directly interacts with signaling pathways. Its derivatives, however, particularly nucleoside analogs, are designed to interfere with critical cellular or viral processes. The logical relationship for the utility of this compound in drug development is illustrated below.



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Logical flow from starting material to biological action.

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for **4-Chloro-5-fluoropyrimidine** is not readily available in the provided search results, general safety precautions for halogenated heterocyclic compounds should be followed. It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for **4-Chloro-5-fluoropyrimidine** (CAS 347418-42-2) are not present in the currently available public scientific literature. Researchers are advised to acquire their own analytical data upon purchase and purification of the compound to confirm its identity and purity.

Conclusion

4-Chloro-5-fluoropyrimidine is a valuable and reactive intermediate for the synthesis of complex organic molecules with significant biological activity. Its primary utility lies in its role as a precursor to nucleoside analogs for antiviral and anticancer drug discovery. While the availability of detailed public data on its synthesis and spectroscopic properties is limited, its commercial availability allows for its use in research and development. Further publication of experimental protocols and analytical data would greatly benefit the scientific community.

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